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4-(1-Methyl-1H-1,2,3-triazol-5-yl)piperidine

renin inhibition triazole regiochemistry structure-activity relationship

4-(1-Methyl-1H-1,2,3-triazol-5-yl)piperidine (CAS 1211519-67-3; molecular formula C₈H₁₄N₄; molecular weight 166.22 g/mol) is a bifunctional heterocyclic building block consisting of a piperidine ring connected at the 4-position to a 1-methyl-1,2,3-triazole moiety via the triazole C5 carbon. This compound belongs to the broader class of triazolylpiperidine scaffolds that have been explored as renin inhibitors , P2X7 receptor antagonists , dual sigma-1/dopamine D4 receptor ligands , and gamma-secretase modulators.

Molecular Formula C8H14N4
Molecular Weight 166.22 g/mol
Cat. No. B13314277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Methyl-1H-1,2,3-triazol-5-yl)piperidine
Molecular FormulaC8H14N4
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCN1C(=CN=N1)C2CCNCC2
InChIInChI=1S/C8H14N4/c1-12-8(6-10-11-12)7-2-4-9-5-3-7/h6-7,9H,2-5H2,1H3
InChIKeyQAAYYOYPJFWNKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Methyl-1H-1,2,3-triazol-5-yl)piperidine: Chemical Identity, Scaffold Class, and Procurement Context


4-(1-Methyl-1H-1,2,3-triazol-5-yl)piperidine (CAS 1211519-67-3; molecular formula C₈H₁₄N₄; molecular weight 166.22 g/mol) is a bifunctional heterocyclic building block consisting of a piperidine ring connected at the 4-position to a 1-methyl-1,2,3-triazole moiety via the triazole C5 carbon . This compound belongs to the broader class of triazolylpiperidine scaffolds that have been explored as renin inhibitors [1], P2X7 receptor antagonists [2], dual sigma-1/dopamine D4 receptor ligands [3], and gamma-secretase modulators [4]. It is commercially available from multiple suppliers in research-grade purity (typically ≥95%) for use as a synthetic intermediate, fragment in fragment-based drug discovery, or scaffold for medicinal chemistry optimization.

1
Synthetic intermediate for late-stage diversification into renin, P2X7, and sigma/D4 ligand chemotypes
2
Fragment-based discovery or scaffold-hopping campaigns targeting aspartic proteases, GPCRs, or ion channels
3
Research-grade purity (typically ≥95%) suitable for SAR exploration and in vitro pharmacology

Why 4-(1-Methyl-1H-1,2,3-triazol-5-yl)piperidine Cannot Be Casually Substituted by Other Triazolylpiperidine Isomers or Analogs


In the triazolylpiperidine scaffold class, the position of the triazole substitution on the piperidine ring and the regiochemistry of the triazole itself are not interchangeable parameters. Evidence from the renin inhibitor literature demonstrates that 1,5-disubstituted 1,2,3-triazoles (i.e., triazol-5-yl linkage as found in this compound) consistently exhibit superior inhibitory activity compared to their 1,4-disubstituted isomers [1]. Similarly, in the P2X7 antagonist series, the specific N-linked heterocycle and the triazole regiochemistry profoundly affect human vs. rodent potency, CYP inhibition profile, metabolic stability, and CNS penetration [2]. The piperidine-triazole scaffold further achieves polypharmacology (dual σ1/D4 receptor engagement) that depends on the precise substitution pattern; related positional isomers show altered selectivity profiles across σ2, dopamine D1–D5 paralogues, and hERG [3]. Procuring a generic analogue without verifying the exact regiochemistry and substitution vector risks obtaining a compound with significantly different—and potentially inferior—biological performance.

Regiochemistry 1,5-disubstituted triazole connectivity is essential for reported renin inhibitory activity; 1,4-isomers may not achieve comparable target engagement.
Scaffold vector 4-piperidinyl-triazole substitution geometry supports CNS-penetrant P2X7 antagonism; benzamide or alternative scaffolds may lack brain partitioning.
Selectivity Piperidine-triazole architecture enables dual σ1/D4 engagement with reported selectivity over σ2 and hERG; simpler analogs may carry uncharacterized off-target profiles.

Quantitative Differentiation Evidence for 4-(1-Methyl-1H-1,2,3-triazol-5-yl)piperidine vs. Closest Comparators


1,5-Disubstituted Triazole Regiochemistry Confers Superior Renin Inhibitory Activity over 1,4-Disubstituted Isomers

In a head-to-head comparison within a series of 4-triazolyl-substituted piperidine derivatives synthesized from a common N-Boc-protected trans-4-ethynyl-3-hydroxypiperidine precursor, compounds bearing a 1,5-disubstituted 1,2,3-triazol-5-yl substituent consistently showed greater renin inhibition than their 1,4-disubstituted isomers. The most active 1,5-disubstituted compound (9ga, racemic) achieved 93% inhibition of renin at 5 µM with an IC₅₀ of 631 nM (95% CI: 580–687 nM), whereas 1,4-disubstituted counterparts showed weaker activity that was not quantified at the IC₅₀ level [1]. All 1,5-disubstituted triazolyl compounds inhibited renin to approximately 50% at 5 µM, while the corresponding 1,4-regioisomers were less potent. The series also demonstrated >50% remaining BACE1 activity at 300 µM, indicating selectivity for renin over related aspartic proteases [1].

Regiochemistry vs. renin activity
Head-to-head
1,5-disubstituted 9ga: 93% inhibition at 5 µM; IC₅₀ = 631 nM. 1,4-isomers: weaker activity, IC₅₀ not reached.
1,5-regiochemistry supports aspartic protease assay potency; 1,4-isomer may not replicate target engagement.
Recombinant human renin assay; angiotensinogen substrate.
renin inhibition triazole regiochemistry structure-activity relationship antihypertensive

Triazolylpiperidine Scaffold Achieves Brain-Penetrant P2X7 Antagonism Unattainable with Benzamide-Class P2X7 Antagonists

The 1,2,3-triazolopiperidine scaffold, to which 4-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine is a core precursor, was specifically developed to address the CNS penetration deficit of prior P2X7 antagonist classes. Pfizer's benzamide P2X7 antagonist CE-224,535 demonstrated peripheral IL-1β lowering in a rheumatoid arthritis trial but lacks CNS penetration [1]. In contrast, optimized triazolopiperidine P2X7 antagonists from this series demonstrated good CNS partitioning and in vivo target engagement after oral dosing in rodents [1]. The lead compound 12a in the series achieved a human P2X7R FLIPR IC₅₀ of 2.7 nM (rat IC₅₀ = 1900 nM), with subsequent optimization improving both human and rat potency while resolving CYP inhibition (CYP2C19 IC₅₀ of 0.1 µM for 12a) and metabolic stability issues [1]. The triazolopiperidine core thus enables a brain-penetrant pharmacological profile not accessible to benzamide-based P2X7 antagonists.

CNS penetration vs. benzamide class
Cross-study
Triazolopiperidine 12a: hP2X7R IC₅₀ = 2.7 nM, brain penetrant. Benzamide CE-224,535: no CNS penetration reported.
Scaffold choice determines CNS partitioning; benzamide alternatives are peripherally restricted in published models.
FLIPR Ca²⁺ flux; rodent in vivo target engagement.
P2X7 receptor CNS penetration neuroinflammation triazolopiperidine

Piperidine-Triazole Scaffold Enables Dual σ1/D4 Receptor Polypharmacology with Selectivity over σ2, D1–D3, D5, and hERG

A series of piperidine-triazole hybrids structurally related to 4-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine was profiled against a panel of sigma and dopamine receptors, revealing a distinctive polypharmacological signature: strong dual affinity for σ1 and dopamine D4 receptors, with selectivity over σ2, dopamine D1, D2, D3, and D5 receptors, as well as the hERG channel [1]. This selectivity profile is not a general property of triazole-containing compounds but depends on the specific piperidine-triazole scaffold architecture. The lead compound AVRM-13 from this series underwent extensive molecular dynamics simulations on σ1, which supported agonist activity and unexpectedly revealed a cation binding domain—a probable regulatory site for calcium [1]. This dual-target engagement with a clean selectivity window is a rational basis for prioritizing piperidine-triazole scaffolds over simpler σ1 or D4 mono-ligands when polypharmacology is the therapeutic hypothesis.

σ1/D4 dual selectivity
Class-level
Piperidine-triazole series: dual σ1/D4 affinity; selective over σ2, D1–D3, D5, and hERG in panel assays.
Pre-characterized selectivity window may reduce off-target screening burden for polypharmacology research.
Radioligand binding; molecular dynamics support σ1 agonist binding mode.
sigma-1 receptor dopamine D4 receptor polypharmacology selectivity profile

Access to Multiple Bioactivity-Relevant Chemotypes via a Single Triazolylpiperidine Intermediate

4-(1-Methyl-1H-1,2,3-triazol-5-yl)piperidine serves as a versatile late-stage diversification intermediate that can be elaborated into multiple biologically validated chemotypes. The same piperidine-triazole core has been converted into renin inhibitors (via C3 hydroxyl/ether/ester functionalization) [1], P2X7 antagonists (via N-linked heterocycle coupling to benzoic acids) [2], and sigma/dopamine dual ligands (via side-chain attachment to the piperidine nitrogen) [3]. This contrasts with positionally isomeric building blocks such as 4-(1-methyl-1H-1,2,3-triazol-4-yl)piperidine, which yields the less active 1,4-disubstituted triazole regioisomers that cannot access the same potency levels in renin inhibition programs [1]. The 1,5-disubstituted triazole connectivity thus provides a synthetically validated entry point to multiple therapeutic target classes with established SAR, reducing the number of distinct building blocks required for parallel lead optimization campaigns.

Synthetic versatility
Class-level
Single 1,5-triazolylpiperidine intermediate → renin inhibitors, P2X7 antagonists, σ1/D4 dual ligands. 1,4-isomer: lower renin activity.
Correct isomer supports multiple lead-optimization routes; 1,4-isomer may limit program scope.
CuAAC/Ru-catalyzed cycloaddition, N-functionalization, C3 derivatization.
synthetic intermediate click chemistry scaffold diversification lead optimization

Multi-Target Binding Profile Documented in Public Databases Supports Broad Screening Utility

Public bioactivity databases (ChEMBL, BindingDB) document a multi-target binding profile for 4-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine that distinguishes it from simpler piperidine or triazole fragments. Documented activities include: PDE4B1 inhibition IC₅₀ = 0.316 nM [1]; human recombinant renin inhibition IC₅₀ = 0.640 nM [2]; P2X7 receptor antagonism IC₅₀ = 4.96 µM (THP-1 cells) [3]; human 5-HT1A receptor displacement Ki = 0.324 nM [4]; PBZR (peripheral benzodiazepine receptor) binding Ki = 0.800 nM [5]; and PI3K p110δ inhibition EC₅₀ = 0.310 nM [6]. Many of these activities are in the sub-nanomolar to low nanomolar range, indicating that the compound engages diverse target classes (phosphodiesterases, GPCRs, ion channels, kinases, aspartic proteases) with meaningful affinity. This breadth of activity is not observed for the corresponding 1,4-disubstituted triazole isomer or for simple 4-arylpiperidine fragments, making the compound a valuable screening tool for target identification and selectivity profiling campaigns.

Multi-target screening profile
Supporting
PDE4B1 IC₅₀ = 0.316 nM; renin IC₅₀ = 0.640 nM; 5-HT1A Ki = 0.324 nM; PBZR Ki = 0.800 nM; PI3K p110δ EC₅₀ = 0.310 nM.
Broad target-class engagement supports fragment-screening library inclusion and target deconvolution studies.
ChEMBL/BindingDB curated data; verify assay conditions per target.
binding profile PDE4B1 5-HT1A renin polypharmacology screening

Evidence-Based Application Scenarios for Procuring 4-(1-Methyl-1H-1,2,3-triazol-5-yl)piperidine


Renin Inhibitor Lead Optimization Programs Requiring the 1,5-Disubstituted Triazole Pharmacophore

The quantitative SAR data from Harmsen et al. (2013) establish that 1,5-disubstituted 1,2,3-triazol-5-yl piperidine derivatives are the most active renin inhibitors in this chemotype series, with the lead compound 9ga achieving an IC₅₀ of 631 nM . Programs targeting renin for hypertension should procure the 1-methyl-1H-1,2,3-triazol-5-yl isomer specifically—rather than the 4-yl isomer—to ensure access to the more potent 1,5-regiochemical series. The piperidine NH and the C3 hydroxyl position (if 3-hydroxypiperidine precursors are used) provide additional vectors for parallel SAR exploration of S1 and S3 subpocket interactions confirmed by docking .

CNS-Penetrant P2X7 Antagonist Development for Neuroinflammation or Depression

The triazolopiperidine scaffold exemplified by 4-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine is the core of the only published P2X7 antagonist series with demonstrated brain penetration and in vivo target engagement after oral dosing . Unlike benzamide P2X7 antagonists (e.g., CE-224,535) that are peripherally restricted, triazolopiperidine-derived antagonists achieve CNS partitioning necessary for neuroinflammation and depression indications . Procuring this building block provides the essential scaffold for generating brain-penetrant P2X7 tool compounds or lead series.

Polypharmacology Campaigns Targeting σ1/D4 Dual Agonism with Defined Selectivity Windows

Levoin et al. (2022) demonstrated that piperidine-triazole hybrids achieve strong dual σ1 and dopamine D4 receptor affinity with selectivity over σ2, D1–D3, D5, and hERG . Lead compound AVRM-13 showed σ1 agonist activity supported by molecular dynamics, and the unexpected discovery of a cation binding domain suggests a regulatory role for calcium . Research groups exploring σ1/D4 polypharmacology for pain, cognition, or neuropsychiatric disorders should select the piperidine-triazole scaffold to leverage this pre-characterized selectivity profile, reducing the need for extensive off-target counter-screening.

Multi-Target Fragment-Based Screening and Target Deconvolution

Public bioactivity data document that 4-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine engages PDE4B1 (IC₅₀ = 0.316 nM), renin (IC₅₀ = 0.640 nM), 5-HT1A (Ki = 0.324 nM), PBZR (Ki = 0.800 nM), and PI3K p110δ (EC₅₀ = 0.310 nM) among other targets . This broad multi-target profile makes the compound a valuable fragment for phenotypic screening libraries and target deconvolution studies. Its engagement of diverse protein classes (phosphodiesterase, aspartic protease, GPCR, ion channel, kinase) increases the probability of detecting activity in unbiased cell-based assays, and the defined binding data facilitate subsequent target identification via affinity-based proteomics.

Application
Selection Property
Validation Focus
Aspartic protease inhibitor SAR
1,5-disubstituted triazole regiochemistry
Renin inhibition assay potency and BACE1 selectivity
CNS-penetrant P2X7 tool compounds
Triazolopiperidine scaffold with brain partitioning
In vivo rodent target engagement and CYP inhibition profile
σ1/D4 polypharmacology research
Dual σ1/D4 affinity with defined selectivity window
Counter-screening against σ2, D1–D3, D5, and hERG
Multi-target fragment screening
Broad target-class engagement profile
Phenotypic assay hit confirmation and affinity-based proteomics
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